BIM 23052 vs. sst2 Agonist NC-8-12: Functional Ineffectiveness in Gastric Acid and Histamine Regulation
In an in vivo rat model, the sst5-preferring agonist BIM 23052 was directly compared to the sst2-preferring agonist NC-8-12 for its ability to inhibit pentagastrin-stimulated histamine release. BIM 23052 was found to be ineffective in this assay, while NC-8-12 produced a significant 60 ± 12% inhibition [1]. Furthermore, BIM 23052 was significantly less effective than NC-8-12 in inhibiting gastric acid secretion stimulated by either pentagastrin or bethanechol [1]. This highlights that the sst5-preferring BIM 23052 cannot substitute for an sst2-preferring agonist in these specific physiological functions.
| Evidence Dimension | Inhibition of pentagastrin-stimulated histamine release |
|---|---|
| Target Compound Data | Ineffective (did not block histamine release) |
| Comparator Or Baseline | NC-8-12 (sst2 agonist): 60 ± 12% inhibition |
| Quantified Difference | >60% difference in efficacy; BIM 23052 is functionally inactive in this assay |
| Conditions | In vivo anesthetized rat model, i.v. administration |
Why This Matters
This functional comparison demonstrates that BIM 23052 is not a pan-somatostatin agonist; its specific sst5 preference dictates a unique physiological role, making it the correct tool for studies focused on sst5-mediated functions.
- [1] Aurang K, et al. Somatostatin inhibition of acid and histamine release by activation of somatostatin receptor subtype 2 receptors in rats. J Pharmacol Exp Ther. 1997;281(1):245-52. View Source
